Methyl 3-amino-4,6-dichloropicolinate
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Overview
Description
Methyl 3-amino-4,6-dichloropicolinate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of picolinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,6-dichloropicolinate can be synthesized through a multi-step process. One common method involves the chlorination of methyl 3-aminopicolinate using N-chlorosuccinimide in dry dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured into water, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,6-dichloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
Dimethylformamide: A common solvent for reactions involving this compound.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, coupling reactions can produce various substituted aromatic compounds .
Scientific Research Applications
Methyl 3-amino-4,6-dichloropicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4,6-dichloropicolinate involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-amino-4,6-dichloropicolinate can be compared with other similar compounds, such as:
Methyl 3-aminopicolinate: Lacks the dichloro substituents, resulting in different chemical properties and reactivity.
4,6-Dichloropicolinic Acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.
Picolinic Acid Derivatives: A broad class of compounds with varying substituents on the pyridine ring, each with unique properties and applications.
This compound stands out due to its specific combination of amino and dichloro substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-4,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGJXYLCCHXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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